molecular formula C15H26O5 B14398013 Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate CAS No. 88239-03-6

Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate

Cat. No.: B14398013
CAS No.: 88239-03-6
M. Wt: 286.36 g/mol
InChI Key: RXTXIOBJJYJPNC-UHFFFAOYSA-N
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Description

Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate is an organic compound that features both ester and ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate typically involves esterification and acetylation reactions. One common method is the esterification of 4-hydroxy-5-oxoundecanoic acid with methanol in the presence of an acid catalyst, followed by acetylation using acetic anhydride and a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized for higher yields and purity, often involving automated control systems to maintain the desired temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(acetyloxy)methyl]-5-oxohexanoate: Similar structure but with a shorter carbon chain.

    Methyl 4-[(acetyloxy)methyl]-5-oxooctanoate: Another similar compound with a different carbon chain length.

Uniqueness

Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate is unique due to its specific carbon chain length and the presence of both ester and ketone functional groups. This combination of features makes it particularly versatile in various chemical reactions and applications.

Properties

CAS No.

88239-03-6

Molecular Formula

C15H26O5

Molecular Weight

286.36 g/mol

IUPAC Name

methyl 4-(acetyloxymethyl)-5-oxoundecanoate

InChI

InChI=1S/C15H26O5/c1-4-5-6-7-8-14(17)13(11-20-12(2)16)9-10-15(18)19-3/h13H,4-11H2,1-3H3

InChI Key

RXTXIOBJJYJPNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C(CCC(=O)OC)COC(=O)C

Origin of Product

United States

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